![molecular formula C8H17Cl2N3 B1452219 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride CAS No. 423176-42-5](/img/structure/B1452219.png)
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride
Vue d'ensemble
Description
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride is a chemical compound with the CAS Number: 423176-42-5 . It has a molecular weight of 226.15 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3.2ClH/c1-6-8(4-5-9-3)7(2)11-10-6;;/h9H,4-5H2,1-3H3,(H,10,11);2*1H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Reactivity in Organometallic Chemistry
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride has been utilized in the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes were synthesized by reacting the pyrazole with [RhCl(COD)]2, resulting in zwitterionic pyrazolate-ammonium forms. X-ray structure analysis confirmed the neutral nature of bridging-pyrazolate ligands, indicating its potential in organometallic chemistry (Esquius et al., 2000).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, including those related to 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds with this structure exhibited higher anticancer activity than the reference drug doxorubicin, and most synthesized compounds showed good to excellent antimicrobial activity (Hafez et al., 2016).
Regioselective Synthesis in Organic Chemistry
This compound has also been involved in the regioselective synthesis of ethyl pyrazolecarboxylates, demonstrating its utility in the development of novel organic compounds. This synthesis involved reactions with hydrazine monohydrochloride and (hetero)arylhydrazines, highlighting its versatility in organic synthetic processes (Hanzlowsky et al., 2003).
Role in Synthesis of Pyrazolin-5-ones
The compound has been used in the synthesis of 3-substituted and 3,4-disubstituted pyrazolin-5-ones. These syntheses involved reactions with acylated ethyl acetoacetates and diethyl malonates, showcasing its potential in creating diverse organic structures (Jung et al., 2002).
Evaluation in Antimicrobial and Antioxidant Activity
This pyrazole derivative has been evaluated for its antibacterial and antifungal activity, demonstrating its biological significance. The compounds were tested for their antioxidant activity and reducing power ability, indicating their potential use in pharmaceutical applications (Govindaraju et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(4-5-9-3)7(2)11-10-6;;/h9H,4-5H2,1-3H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCSRXYYMNSSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



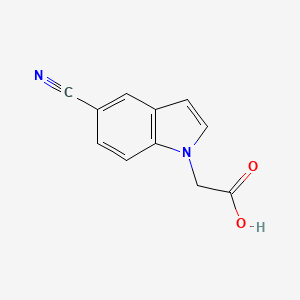
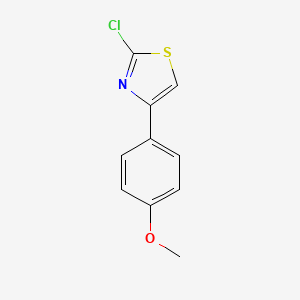
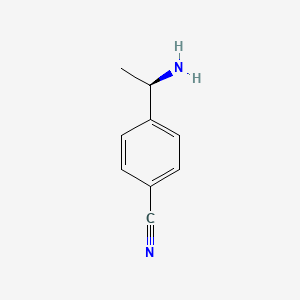
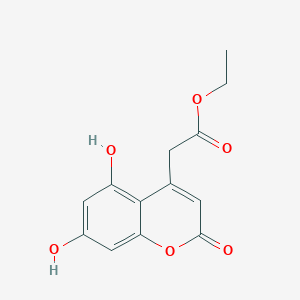
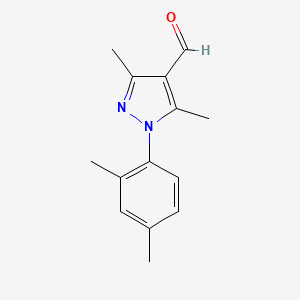
![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
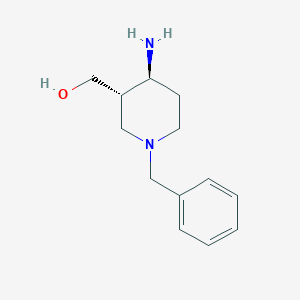
![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
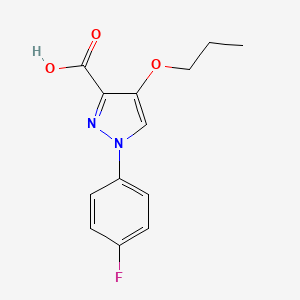
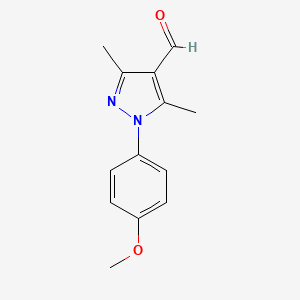
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)
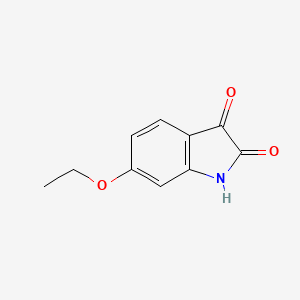
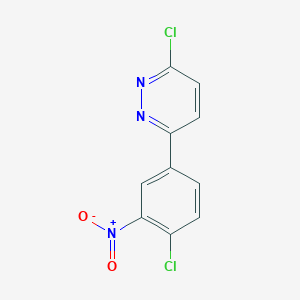
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)